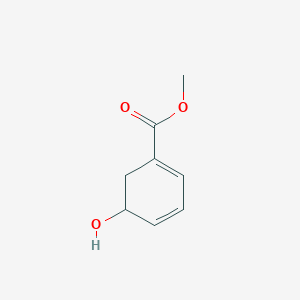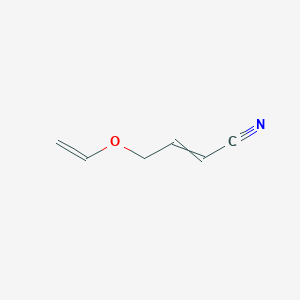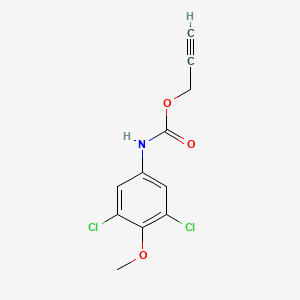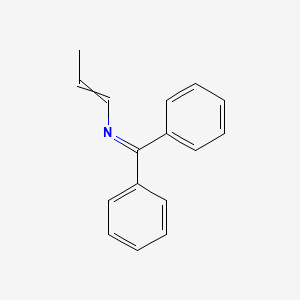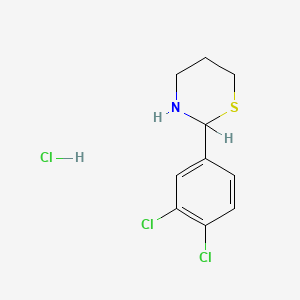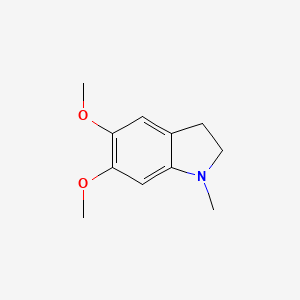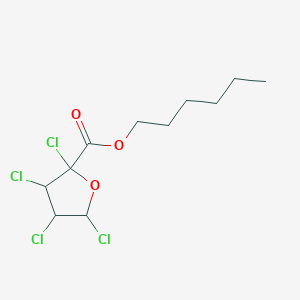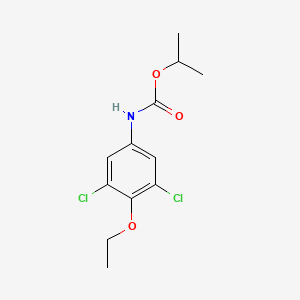
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by its molecular structure, which includes a propan-2-yl group, two chlorine atoms, and an ethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce simpler carbamate derivatives.
Applications De Recherche Scientifique
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural practices.
Mécanisme D'action
The mechanism of action of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Isopropyl N-phenylcarbamate: Another carbamate ester with similar applications in agriculture.
Uniqueness
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific molecular structure, which includes two chlorine atoms and an ethoxy group. This structure imparts distinct chemical properties and biological activities, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
84970-65-0 |
|---|---|
Formule moléculaire |
C12H15Cl2NO3 |
Poids moléculaire |
292.15 g/mol |
Nom IUPAC |
propan-2-yl N-(3,5-dichloro-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15Cl2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
Clé InChI |
LNIBRWNQTNPXBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



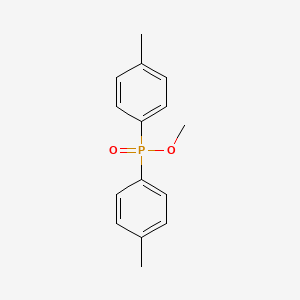
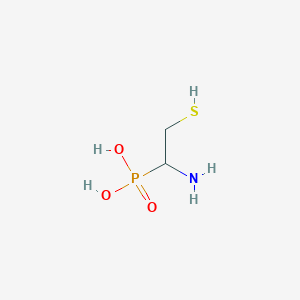
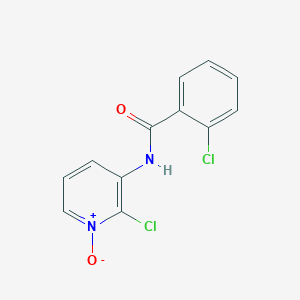
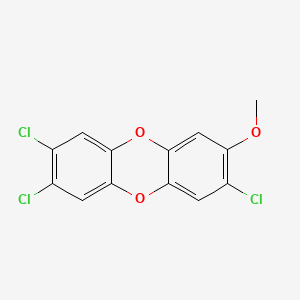
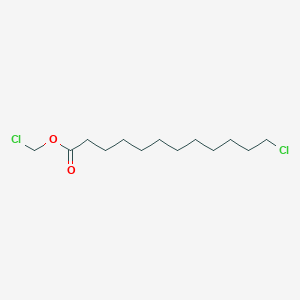
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)
